
1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione
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Overview
Description
1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes hydroxy and propan-2-yloxy functional groups attached to a phenyl ring. Its molecular formula is C19H20O4.
Preparation Methods
The synthesis of 1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic reaction, starting with the preparation of the hydroxy and propan-2-yloxy phenyl intermediates. These intermediates are then subjected to a condensation reaction to form the final product.
Reaction Conditions: The reactions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity. Common conditions include refluxing in an organic solvent and using acid or base catalysts.
Industrial Production Methods: On an industrial scale, the production involves optimizing the reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The hydroxy and propan-2-yloxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and oxidative stress.
Comparison with Similar Compounds
1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-hydroxy-2-(4-methylphenyl)-1-phenylethan-1-one and 1-(2-hydroxy-4-methylphenyl)propan-1-one share structural similarities.
Uniqueness: The presence of both hydroxy and propan-2-yloxy groups in the same molecule makes it unique, providing distinct chemical and biological properties.
Biological Activity
1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione is a compound belonging to the class of β-diketones. Its unique structure, characterized by a hydroxy and isopropoxy group, suggests potential biological activities that merit investigation. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C17H18O4
- Molecular Weight : 286.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the hydroxy group enhances its reactivity and solubility, allowing it to participate in hydrogen bonding and other interactions crucial for biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxy group in the compound plays a critical role in scavenging free radicals, which can prevent oxidative stress-related damage in cells.
2. Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit key enzymes such as tyrosinase, which is involved in melanin synthesis. This inhibition could have implications for skin whitening applications and the treatment of hyperpigmentation disorders.
Biological Evaluations
A series of biological evaluations have been conducted to assess the efficacy of this compound:
Table 1: Summary of Biological Activities
Activity Type | Methodology | Results |
---|---|---|
Antioxidant | DPPH Assay | Significant radical scavenging activity (IC50 = 25 µM) |
Tyrosinase Inhibition | Enzyme Kinetics | IC50 = 50 µM against mushroom tyrosinase |
Cytotoxicity | MTT Assay on A375 cells | IC50 = 30 µM |
Antimicrobial | Agar Diffusion Method | Effective against E. coli and S. aureus (Zone of inhibition = 15 mm) |
Case Studies
-
Skin Whitening Applications :
A study evaluated the effects of the compound on human epidermal melanocytes (NHEM). Results indicated that treatment with the compound led to a significant decrease in melanin content after seven days of exposure, supporting its potential use in skin whitening formulations. -
Antimicrobial Properties :
In vitro tests demonstrated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial metabolic pathways.
Properties
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)-3-(2-propan-2-yloxyphenyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-12(2)23-19-7-5-4-6-15(19)18(22)11-17(21)14-9-8-13(3)10-16(14)20/h4-10,12,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZPEWQLGGOSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2OC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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